N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride
Overview
Description
“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C8H18N2O2S•HCl . It has a molecular weight of 242.77 g/mol . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is 1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” has a molecular weight of 242.77 g/mol . The compound is intended for research use only, not for diagnostic or therapeutic use .Scientific Research Applications
Physicochemical Characterization
- Stability and Solubility : The novel antiarrhythmic agent L-691, 121, structurally related to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, shows varied solubility across different pH levels, indicating the presence of different ionic forms of the drug. The drug's surface area significantly impacts its dissolution rate, and it's prone to a base-catalyzed elimination reaction producing an N-dealkylated product (Dubost, Kaufman, Jahansouz, & Brenner, 1996).
Multifunctional Agent Design
- Design of Selective Ligands : N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, like N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, can lead to the design of selective 5-HT7 receptor ligands or multifunctional agents for complex diseases treatment. This approach has yielded potent compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Synthesis and Structural Studies
- Synthesis of Piperidines : Studies on the synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides, similar to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, show good efficiency and stereocontrol. These reactions are fast and occur at room temperature (Brizgys, Jung, & Floreancig, 2012).
- Structural Analysis : The structural study of nimesulidetriazole derivatives, related to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, reveals significant insights into the nature of intermolecular interactions. These studies are crucial for understanding molecular conformations and interactions (Dey et al., 2015).
Molecular and Supramolecular Structures
- Supramolecular Assembly : The study of molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl)-derivatives of methanesulfonamide, like N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, highlights the differences in torsion angles and hydrogen bonding patterns. These insights are critical for understanding how molecular structure influences macroscopic properties (Jacobs, Chan, & O'Connor, 2013).
Potential Therapeutic Applications
- Antagonist Properties : Research on compounds structurally related to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride has identified potent neurokinin NK2 receptor antagonists with potential therapeutic applications in bronchoconstriction and other conditions (Cooper et al., 1994).
properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCROSUHUNEDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608263 | |
Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride | |
CAS RN |
70922-37-1 | |
Record name | Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70922-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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